5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester

Description

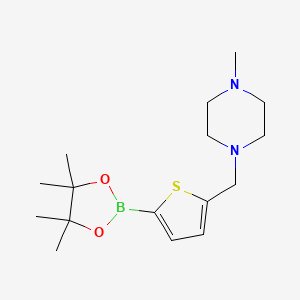

Chemical Structure: This compound consists of a thiophene ring substituted at the 2-position with a boronic acid pinacol ester and at the 5-position with a methylpiperazinomethyl group. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthetic Relevance: Boronic esters like this are critical intermediates in medicinal chemistry and materials science, particularly for constructing biaryl or heteroaryl motifs via palladium-catalyzed couplings .

Commercial Availability: High-purity (≥98%) forms are available from suppliers such as Combi-Blocks (CAS 2096333-65-0) .

Properties

IUPAC Name |

1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O2S/c1-15(2)16(3,4)21-17(20-15)14-7-6-13(22-14)12-19-10-8-18(5)9-11-19/h6-7H,8-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSFVUIIEXDKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121051 | |

| Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-20-6 | |

| Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester typically involves the reaction of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (like K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acid derivatives can be effective in targeting cancer cells. The incorporation of the 4-methylpiperazino group enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds exhibit potent anticancer activities by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, boronic acids have been investigated as proteasome inhibitors, which are crucial in regulating protein degradation pathways relevant to cancer progression .

Antimicrobial Properties

Boronic acids have also been noted for their antimicrobial properties. The structural features of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid may contribute to its efficacy against various bacterial strains. Preliminary studies suggest that modifications in the piperazine moiety can enhance antibacterial activity, making this compound a candidate for further exploration in antimicrobial drug development .

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The pinacol ester form of this compound can facilitate these reactions under mild conditions, allowing for the synthesis of complex organic molecules. This application is particularly valuable in developing pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The presence of the thiophene ring allows for further functionalization, making it a versatile building block in organic synthesis. The compound can serve as an intermediate for synthesizing more complex structures that are relevant to various fields, including material science and nanotechnology .

Materials Science

Conductive Polymers

Research into conductive polymers has identified boronic acids as key components in creating materials with desirable electronic properties. The incorporation of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors .

Nanomaterials Development

The unique properties of this compound may also contribute to the development of nanomaterials. Its ability to form stable complexes with metals could be harnessed to create nanostructures with specific electronic or catalytic properties, which are essential in fields such as catalysis and energy storage .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Heterocyclic Core Variations

| Compound Name | Heterocycle | Substituent(s) | Key Differences | CAS No. |

|---|---|---|---|---|

| Target Compound | Thiophene | Methylpiperazinomethyl | Electron-rich heterocycle, moderate reactivity | 2096333-65-0 |

| 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester | Thiazole | Methylpiperazine | Thiazole's sulfur and nitrogen enhance π-deficiency, altering coupling efficiency | 1402174-69-9 |

| 2-(4-Boc-piperazine)pyridine-5-boronic acid pinacol ester | Pyridine | Boc-protected piperazine | Pyridine's basic nitrogen increases electron-withdrawing effects, slowing coupling | 496786-98-2 |

| 4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic acid pinacol ester | Phenyl | Fluorine + methylpiperazinemethyl | Fluorine induces electron-withdrawing effects; phenyl vs. thiophene alters conjugation | 2096340-29-1 |

Key Insights :

Substituent Modifications

| Compound Name | Substituent | Impact on Properties | CAS No. |

|---|---|---|---|

| 5-((4-Boc-piperazine)methyl)thiophene-2-boronic acid pinacol ester | Boc-protected piperazine | Increased steric bulk; Boc group aids in solubility | 2096333-65-0 |

| 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester | Piperazine carbonyl linker | Carbonyl group reduces basicity, alters hydrogen bonding | 883738-38-3 |

| 4-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester | Piperidine (vs. piperazine) | Piperidine lacks a second nitrogen, reducing basicity | 2223031-88-5 |

Key Insights :

- Piperazine vs. Piperidine : Piperazine’s secondary amine enhances solubility in acidic conditions, while piperidine is less polar .

- Boc Protection : Temporarily masks the piperazine amine, preventing unwanted interactions during synthesis .

Physicochemical and Reactivity Comparison

Solubility and Stability

- Pinacol Esters : All analogs exhibit improved solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. The methylpiperazine group further enhances solubility in polar solvents .

- Stability : Piperazine-containing compounds may require inert storage conditions to prevent oxidation, whereas Boc-protected derivatives are more stable .

Reactivity in Cross-Coupling

| Compound Type | Relative Reactivity (Suzuki-Miyaura) | Notes |

|---|---|---|

| Thiophene-based | High | Electron-rich core facilitates oxidative addition |

| Thiazole-based | Moderate | Electron-deficient heterocycle slows coupling |

| Pyridine-based | Low | Strong electron-withdrawing effects require higher catalyst loading |

Data Source : Comparative studies in palladium-catalyzed reactions .

Biological Activity

5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester (CAS No. 2096336-20-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and material science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula for this compound is C16H27BN2O2S, with a molecular weight of 322.27 g/mol. The structure features a thiophene ring and a boronic acid moiety, which are significant for its biological interactions and applications in medicinal chemistry.

The biological activity of boronic acids and their esters often involves interactions with biomolecules such as proteins and nucleic acids. The boronate group can form reversible covalent bonds with diols, which is crucial in modulating enzyme activities and influencing cellular processes. Specifically, compounds like 5-(4-Methylpiperazino)methylthiophene-2-boronic acid pinacol ester may exhibit:

- Inhibition of Enzymatic Activity : This compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Glucose Responsiveness : Research indicates that boronic acid derivatives can be utilized in glucose-responsive drug delivery systems, particularly for insulin release in diabetic patients .

Case Studies

- Insulin Release Kinetics : In a study focusing on glucose-responsive hydrogels made from boronic acid derivatives, it was found that the viscoelastic properties of these materials significantly influenced insulin release kinetics. The inclusion of pinacol esters enhanced the hydrogel's responsiveness to glucose levels, suggesting potential applications in diabetes management .

- Anticancer Properties : Preliminary studies have indicated that compounds similar to 5-(4-Methylpiperazino)methylthiophene-2-boronic acid may possess anticancer properties by targeting specific signaling pathways involved in tumor growth. These findings are still under investigation but show promise for future therapeutic applications.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using boronic acid-containing building blocks (e.g., aminophenyl or carboxyphenyl boronic acids). For example, IMCR-derived libraries (Ugi, Gröbcke-Blackburn-Bienaymé) enable modular assembly of boronic esters. High-throughput acoustic dispensing (ADE technology) in 384-well plates allows rapid screening of reaction conditions .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended.

Q. How is Suzuki-Miyaura cross-coupling applied using this boronic ester?

- Methodology : The compound participates in Suzuki couplings with (hetero)aryl halides (e.g., bromides) under Pd catalysis. Typical conditions include Pd(PPh₃)₄ (2-5 mol%), Na₂CO₃ (base), and a 1:1 dioxane/water solvent system at 80–100°C for 12–24 hours. Isolated yields range from 60–85%, depending on steric/electronic hindrance .

- Key Considerations : Ensure anhydrous conditions to prevent ester hydrolysis and monitor reaction progress via TLC or LC-MS.

Q. What safety precautions are critical when handling this compound?

- Handling : Avoid skin/eye contact (use PPE) and static discharge. Store refrigerated (0–6°C) in sealed, dry containers. Fire hazards require dry sand or alcohol-resistant foam .

- Toxicity : Limited acute toxicity data; assume mutagenic potential and use fume hoods for weighing .

Advanced Research Questions

Q. How can the oxidative stability of this boronic ester be experimentally assessed in aqueous environments?

- Methodology : Expose the compound to H₂O₂ (1.2 equiv.) in buffered solutions (e.g., Tris-HCl, pH 7–10) and monitor oxidation to phenol derivatives via ¹H NMR or UV-Vis spectroscopy (absorbance at 300–400 nm for nitrophenyl derivatives). Compare half-lives (t₁/₂) under varying pH and ROS conditions .

- Data Interpretation : Slower oxidation rates correlate with higher diol-boronic acid affinity (e.g., pinacol vs. neopentyl glycol diols) .

Q. What strategies optimize the stability of this compound in biological assays (e.g., CLL cell studies)?

- Methodology : Modify the diol component (e.g., pinacol vs. 2,3-butanediol) to tune hydrolysis rates. Assess clogP values to balance lipophilicity and cell membrane permeability. Use ROS scavengers (e.g., NAC) to mitigate premature oxidation in vitro .

- Validation : Compare IC₅₀ values in CLL cell lines (e.g., MEC1) with/without stabilization agents .

Q. How does pH influence the hydrolysis kinetics of this boronic ester in aqueous media?

- Methodology : Conduct time-resolved hydrolysis studies in Tris-HCl buffers (pH 6.9–11.0) using LC-MS or UV-Vis. For example, 4-nitrophenyl boronic esters exhibit pH-dependent hydrolysis, with faster rates in alkaline conditions (pH >9) due to boronate anion formation .

- Kinetic Modeling : Fit data to pseudo-first-order kinetics to derive rate constants (k) and activation energies .

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki coupling. Parameters include B-O bond dissociation energy, steric maps of the methylpiperazino group, and charge distribution on the boronic ester .

- Validation : Compare predicted vs. experimental yields with diverse aryl halides .

Methodological Challenges and Solutions

Q. How to address contradictory data on oxidative stability across different boronic esters?

- Resolution : Perform side-by-side comparisons using standardized protocols (e.g., fixed H₂O₂ concentration, pH 7.4 PBS buffer). Use alizarin red S (ARS) affinity assays to rank diol-boronic acid binding, which may contradict oxidation rates due to equilibrium effects .

Q. What analytical techniques best characterize trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.